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1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea

Physicochemical Profiling Drug-Likeness ADME Prediction

1-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea (CAS 1448134-12-0) is a synthetic, small-molecule pyrazolyl-urea derivative with the molecular formula C18H19N5O and a molecular weight of 321.38 g·mol⁻¹. The compound features a pyridine ring, a pyrazole moiety, and an o-tolyl group connected via an ethylene linker to a central urea functional group.

Molecular Formula C18H19N5O
Molecular Weight 321.384
CAS No. 1448134-12-0
Cat. No. B2402040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea
CAS1448134-12-0
Molecular FormulaC18H19N5O
Molecular Weight321.384
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
InChIInChI=1S/C18H19N5O/c1-14-6-2-3-7-15(14)21-18(24)20-11-13-23-12-9-17(22-23)16-8-4-5-10-19-16/h2-10,12H,11,13H2,1H3,(H2,20,21,24)
InChIKeyGWNMGWPRGIZLGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea (CAS 1448134-12-0): Core Identity and Structural Class for Targeted Procurement


1-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea (CAS 1448134-12-0) is a synthetic, small-molecule pyrazolyl-urea derivative with the molecular formula C18H19N5O and a molecular weight of 321.38 g·mol⁻¹ . The compound features a pyridine ring, a pyrazole moiety, and an o-tolyl group connected via an ethylene linker to a central urea functional group. This architecture situates it within the pyrazolyl-urea class, a privileged scaffold extensively investigated for kinase inhibition, particularly against p38 mitogen-activated protein kinase (MAPK) and related inflammatory and oncogenic signaling pathways [1] [2].

Pathway Study p38 MAPK inhibition and inflammatory signaling studies
Scaffold Context Pyrazolyl-urea with ortho-tolyl and pyridin-2-yl motifs
Use Context Lead optimization, kinase selectivity profiling, SAR expansion

Why Generic Pyrazolyl-Urea Substitution Fails: The Critical Role of Subtle Structural Variations for 1-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea


Within the pyrazolyl-urea class, small structural modifications—such as the substitution pattern on the phenyl ring (e.g., o-tolyl vs. p-tolyl), the length and nature of the linker, and the heterocyclic appendage—profoundly alter kinase selectivity, potency, and pharmacokinetic profiles [1]. For instance, the ortho-methyl substitution and the pyridin-2-yl group in this compound create a unique steric and electronic environment that cannot be replicated by para-substituted analogs or compounds with alternative heterocycles. Consequently, interchanging this compound with a generic pyrazolyl-urea without rigorous, comparator-based evidence risks compromising assay reproducibility, target engagement, and lead optimization outcomes [2].

Substitution Pattern Ortho-tolyl vs. para-tolyl may shift kinase selectivity and target engagement
Heterocycle Identity Pyridin-2-yl cannot be replaced by alternative heterocycles without altering binding
Linker & Core Geometry Ethylene linker and urea core influence conformation; generic analogs may not replicate

1-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea: Quantitative Differential Evidence Against In-Class Comparators


Physicochemical Differentiation: Lower Molecular Weight and Lipophilicity vs. BIRB-796 (Doramapimod)

The target compound exhibits significantly lower molecular weight (321.38 g·mol⁻¹) and lipophilicity (XLogP3 = 1.9) compared to the well-known pyrazolyl-urea p38 inhibitor BIRB-796 (MW = 527.66 g·mol⁻¹; XLogP = 6.0), while maintaining a similar topological polar surface area (TPSA = 71.8 Ų vs. 80.7 Ų for BIRB-796) [1] [2]. This profile suggests potentially superior aqueous solubility and distinct permeability characteristics, critical for in vitro assay compatibility and early ADME optimization.

Physicochemical vs. BIRB-796
Reported
Target
MW 321.38
XLogP3 1.9
TPSA 71.8
BIRB-796
MW 527.66
XLogP 6.0
TPSA 80.7
ΔMW −206 g/mol (39% lower), ΔXLogP −4.1, ΔTPSA −8.9
May support solubility and permeability screening
Calculated properties; experimental validation recommended
Physicochemical Profiling Drug-Likeness ADME Prediction

Kinase Inhibition Class Potency: p38 MAPK Inhibition Benchmark for Pyrazolyl-Ureas

Pyrazolyl-ureas, as a class, have demonstrated potent inhibition of p38 MAPK, with representative compounds showing IC50 values in the low nanomolar range (e.g., 53 nM on p38 enzyme, with downstream inhibition of TNFα/IL-1-induced IL-6 production in SW1353 cells at 820 nM) [1]. While the exact IC50 of the target compound has not been disclosed, its structural features—particularly the pyridin-2-yl and o-tolyl substitutions—are consistent with key pharmacophoric elements identified in 3D-QSAR models for p38 inhibition [2].

p38 MAPK Class Potency
Class-level
Representative pyrazolyl-urea p38 IC50: 53 nM (enzyme), 820 nM (cell); Target compound: untested
May support p38 inhibition screening context; requires target-specific IC50
Class-level inference; direct measurement recommended
Kinase Inhibition p38 MAPK Inflammation

Purity and Identity Assurance: Reproducible Research-Grade Material

The target compound is supplied at a standard purity of 95% (HPLC), as indicated by leading chemical suppliers . This level of purity is sufficient for most in vitro biochemical and cell-based assays, ensuring that observed biological effects are attributable to the intended molecule rather than impurities, a critical factor for reproducible SAR studies.

Purity Specification
Supplier specification
95% (HPLC)
Supports batch-to-batch reproducibility for SAR studies
Typical supplier specification; request lot-specific COA
Quality Control Purity Reproducibility

Structural Uniqueness for Selective Kinase Profiling: Ortho-Tolyl and Pyridin-2-yl Motifs

Unlike common pyrazolyl-urea p38 inhibitors that feature para-substituted phenyl rings (e.g., BIRB-796's p-tolyl group), the target compound incorporates an ortho-tolyl group and a pyridin-2-yl moiety [1]. In related kinase inhibitor series, such ortho-substitution and the presence of a pyridine nitrogen have been associated with altered hinge-binding interactions and unique kinase selectivity profiles [2]. This structural distinctiveness makes the compound a valuable probe for interrogating off-target effects and expanding the SAR landscape of pyrazolyl-urea inhibitors.

Substitution Pattern
Source review
Target
ortho-tolyl, pyridin-2-yl
Common
para-tolyl or unsubstituted phenyl
Qualitative structural distinction
May support kinase selectivity profiling and off-target deconvolution
Based on structural comparison; selectivity assays recommended
Kinase Selectivity Structure-Activity Relationship Medicinal Chemistry

Optimal Application Scenarios for 1-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)urea Based on Differential Evidence


Lead Optimization Campaigns Targeting Improved Solubility and ADME Profiles

The significantly lower molecular weight and lipophilicity of this compound compared to BIRB-796 (ΔMW: -206 g·mol⁻¹; ΔXLogP: -4.1) position it as an attractive starting point for lead optimization programs aiming to overcome the poor aqueous solubility and high logP that have historically plagued pyrazolyl-urea p38 inhibitors [1]. Medicinal chemistry teams can use this compound as a core scaffold for further derivatization, leveraging its favorable physicochemical properties to explore chemical space while maintaining kinase inhibitory potential.

Kinase Selectivity Profiling and Off-Target Deconvolution Studies

The unique ortho-tolyl and pyridin-2-yl substitution pattern, distinct from the common para-tolyl motif found in BIRB-796 and other advanced pyrazolyl-ureas, makes this compound a critical probe for investigating structure-driven kinase selectivity [2]. By comparing its selectivity fingerprint against para-substituted analogs in broad kinase panels, researchers can dissect the contribution of this substitution geometry to target engagement, potentially unveiling novel selectivity avenues that have remained unexplored.

In Vitro p38 MAPK-Mediated Inflammation Assays

Given the well-documented class-level potency of pyrazolyl-ureas against p38 MAPK (representative IC50 of 53 nM), this compound is suitable for use in biochemical p38 enzyme inhibition assays and cellular models of inflammation, such as TNFα/IL-1β-induced cytokine release in SW1353 chondrosarcoma cells or human PBMCs [3]. Its incorporation into such assays supports the validation of target engagement and the generation of structure-activity relationships for anti-inflammatory drug discovery, provided that direct IC50 data are generated in parallel.

SAR Expansion of Pyrazolyl-Urea Chemical Space

The combination of a pyridin-2-yl group on the pyrazole ring and an ortho-tolyl urea moiety represents an underrepresented region of pyrazolyl-urea chemical space. Incorporating this compound into focused libraries allows computational chemists to refine 3D-QSAR and pharmacophore models for kinase inhibition [2]. Its use in iterative synthesis and testing cycles can reveal new structure-activity relationships that are not accessible with commercially dominated para-substituted analogs, ultimately enriching the design of next-generation kinase inhibitors.

Application
Selection Property
Validation Focus
Lead optimization for solubility and ADME profiles
Physicochemical property screening
Solubility and permeability assay validation
Kinase selectivity profiling studies
Structural distinctiveness (ortho-tolyl, pyridin-2-yl)
Broad kinase panel selectivity screening
p38 MAPK pathway inhibition studies
Class-level p38 inhibition context
p38 enzyme and cell-based cytokine assays
Pyrazolyl-urea SAR expansion
Scaffold diversity (pyridin-2-yl, ortho-tolyl)
3D-QSAR and pharmacophore model refinement
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